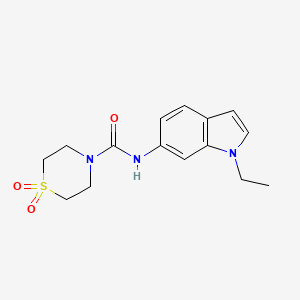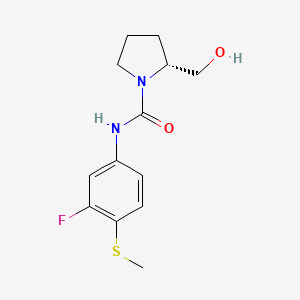![molecular formula C12H12N4O4S B7586741 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide, also known as Sulfapyridine, is an organic compound that belongs to the sulfonamide class of drugs. It is a white crystalline powder that is soluble in water and has been widely used in the treatment of various diseases, including rheumatoid arthritis, ulcerative colitis, and Crohn's disease.
Mécanisme D'action
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition leads to a reduction in the production of folic acid, which is essential for the growth and proliferation of bacteria. As a result, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee is effective in the treatment of bacterial infections.
Biochemical and Physiological Effects:
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in patients with rheumatoid arthritis. It also has immunomodulatory effects, which can help to regulate the immune system and prevent autoimmune disorders. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have a positive effect on the gut microbiome, which can improve gut health and reduce the risk of inflammatory bowel diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for research. It is also relatively inexpensive and widely available, which makes it accessible to researchers. However, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has some limitations. It can have toxic effects on cells at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. One area of interest is the development of new formulations of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee's potential in the treatment of other diseases, such as cancer. There is also a need for further research on the mechanism of action of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee, which can help to identify new targets for drug development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee can be achieved by the reaction of pyridine-2-carboxylic acid with sulfanilamide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then hydrolyzed to obtain 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. This synthesis method has been widely used in the production of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee for various research purposes.
Applications De Recherche Scientifique
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been found to be effective in the treatment of rheumatoid arthritis, an autoimmune disorder that causes joint inflammation and pain. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has also been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It has been shown to reduce inflammation and improve symptoms in patients with these conditions.
Propriétés
IUPAC Name |
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-21(19,20)16-9-4-1-3-8(7-9)15-12(18)11-10(17)5-2-6-14-11/h1-7,16-17H,(H,15,18)(H2,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGPQAHTVGOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NC(=O)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)